2-[Hydroxy(methyl)phosphoryl]benzoic acid
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Overview
Description
2-[Hydroxy(methyl)phosphoryl]benzoic acid is an organic compound with the molecular formula C8H9O4P and a molecular weight of 200.13 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a hydroxy(methyl)phosphoryl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(methyl)phosphoryl]benzoic acid typically involves the reaction of benzoic acid derivatives with phosphorus-containing reagents. One common method is the reaction of 2-carboxybenzaldehyde with dimethyl phosphite under basic conditions, followed by hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(methyl)phosphoryl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphoryl group under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of phosphonate esters or amides.
Scientific Research Applications
2-[Hydroxy(methyl)phosphoryl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(methyl)phosphoryl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy(methyl)phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activities and biochemical processes. The benzoic acid moiety can interact with cellular receptors and modulate signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phosphonobenzoic acid: Similar structure but lacks the hydroxy(methyl) group.
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the phosphoryl group.
Methylphosphonic acid: Contains the phosphoryl group but lacks the benzoic acid moiety.
Uniqueness
2-[Hydroxy(methyl)phosphoryl]benzoic acid is unique due to the presence of both the hydroxy(methyl)phosphoryl and benzoic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Biological Activity
2-[Hydroxy(methyl)phosphoryl]benzoic acid, also known by its CAS number 55918-57-5, is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, enzyme inhibition, and therapeutic applications.
Chemical Structure and Properties
This compound features a benzoic acid backbone with a hydroxy(methyl)phosphoryl group at the 2-position. This unique structure contributes to its biological activity.
- Molecular Formula : C8H9O4P
- Molecular Weight : 202.13 g/mol
- Solubility : Soluble in water and organic solvents such as methanol and chloroform.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi.
- Mechanism of Action : The compound appears to disrupt microbial cell wall synthesis and interfere with metabolic pathways essential for microbial survival .
- Case Study : In one study, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for its therapeutic applications.
- Target Enzymes : Preliminary studies suggest that it may inhibit phosphatases and other key enzymes involved in metabolic processes.
- Research Findings : In vitro assays showed that this compound could significantly reduce enzyme activity, indicating potential applications in conditions where enzyme modulation is beneficial .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Mechanism : It is believed to reduce the production of pro-inflammatory cytokines and inhibit pathways leading to inflammation .
- Clinical Relevance : Its application in treating conditions like arthritis or other inflammatory disorders is under investigation.
Antioxidant Activity
This compound also exhibits antioxidant properties, which are essential for protecting cells from oxidative stress.
- Study Results : In models of oxidative stress, the compound was shown to reduce levels of reactive oxygen species (ROS), contributing to cellular protection .
- Potential Uses : This activity suggests potential applications in preventing diseases associated with oxidative damage, including cardiovascular diseases and neurodegenerative disorders.
Data Summary
Properties
IUPAC Name |
2-[hydroxy(methyl)phosphoryl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O4P/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFBQKBNWNKUME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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